2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid
Overview
Description
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound’s stability and reactivity can be influenced by factors such as ph .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This results in the creation of chemically differentiated fragments, contributing to the diversity and complexity of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic esters, which includes this compound, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate fluoro-substituted aromatic compound. The reaction conditions often include the use of boron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the aromatic ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Reduction: The major products depend on the specific reducing agent and conditions used.
Scientific Research Applications
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the presence of two fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(2,3-difluoro-4-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOTHIAVRFCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)OC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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